1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
Overview
Description
1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclohexylmethyl halide under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclohexylmethyl)-N-[(5-methylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
- 1-(cyclohexylmethyl)-N-[(5-ethylpyridin-3-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
Uniqueness
1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(cyclohexylmethyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-3-17-9-11-20(23-13-17)16-24(2)22(27)19-10-12-21(26)25(15-19)14-18-7-5-4-6-8-18/h9,11,13,18-19H,3-8,10,12,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYREIRFVXJRPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2CCC(=O)N(C2)CC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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